molecular formula C10H12ClIN2O2 B12319211 tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate

tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate

Cat. No.: B12319211
M. Wt: 354.57 g/mol
InChI Key: UUXUAJLSLHSTHL-UHFFFAOYSA-N
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Description

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring substituted with chlorine and iodine atoms, and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Halogenation of Pyridine: The starting material, pyridine, undergoes halogenation to introduce chlorine and iodine atoms at specific positions on the ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Formation of Carbamic Acid Ester: The halogenated pyridine is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and inflammatory diseases. Its structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold for drug design. The presence of the iodopyridine moiety is particularly advantageous for radiolabeling, which is crucial for imaging studies in drug development .

Case Study: Neuroactive Compounds
Research has indicated that derivatives of tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate exhibit neuroprotective effects in animal models of neurodegeneration. In vitro studies have shown that these compounds can inhibit specific enzymes involved in neuroinflammation, demonstrating potential therapeutic benefits .

Organic Synthesis

Building Block for Complex Molecules
this compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, leading to the formation of heterocyclic compounds and natural product analogs. This versatility is essential in developing new materials and catalysts .

Synthesis Example
A notable synthesis involves the conversion of this compound into more complex structures through nucleophilic substitution reactions, which have been documented to yield high purity products with significant yields .

Biological Studies

Biological Activity
The compound has been studied for its interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. Its ability to act as a pharmacophore makes it suitable for designing inhibitors that can modulate biological functions .

In Vitro Assays
In vitro assays have demonstrated that compounds based on this compound exhibit varying degrees of inhibitory activity against specific enzymes. For instance, inhibitors derived from this compound have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against certain cancer cell lines, indicating its potential as an anticancer agent .

Industrial Applications

Agrochemicals and Materials Science
In industry, this compound may be employed in the development of agrochemicals due to its stability and reactivity. Additionally, its unique electronic properties make it valuable in materials science for creating novel compounds with specific functionalities .

Data Summary Table

Application AreaDescriptionExample Case Study
Medicinal ChemistryIntermediate for pharmaceuticals targeting neurological disordersNeuroprotective effects in animal models
Organic SynthesisBuilding block for complex organic moleculesHigh-yield synthesis of heterocycles
Biological StudiesInteraction with enzymes and receptorsIC50 values indicating anticancer potential
Industrial ApplicationsDevelopment of agrochemicals and novel materialsStability and reactivity in material science applications

Mechanism of Action

The mechanism by which (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the combination of halogen atoms and the carbamic acid ester group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate is a chemical compound with significant implications in medicinal chemistry due to its unique structural characteristics and biological activities. Its molecular formula is C₁₀H₁₂ClIN₂O₂, and it is recognized for its potential therapeutic applications.

The compound features a pyridine ring with chlorine and iodine substituents, which contribute to its reactivity. The presence of a tert-butyl carbamate group enhances its stability and solubility in organic solvents. The electrophilic nature of the halogen substituents allows for nucleophilic substitution reactions, particularly at the iodine site, facilitating further chemical modifications .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in cellular signaling pathways. It may influence the activity of enzymes or receptors associated with inflammation and oxidative stress .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, a study reported a yield of 34.4% during the synthesis process, indicating efficient production methods that could facilitate further research .

Case Study: Antimicrobial Activity

A notable case study examined the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Structural Comparisons

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
tert-Butyl (6-chloropyridin-2-yl)carbamate0.85Lacks iodine substitution; simpler structure
2-Boc-Amino-3-iodo-4-chloropyridine0.85Contains amino group; different halogen position
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate0.80Two chlorine substituents; no iodine present
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate0.68Different halogen positioning; similar reactivity

These comparisons highlight the unique aspects of this compound while showcasing its potential versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(6-chloro-2-iodopyridin-3-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)

InChI Key

UUXUAJLSLHSTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)I

Origin of Product

United States

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